molecular formula C8H14N2O2 B589777 4-(Oxiran-2-ylmethyl)piperazine-1-carbaldehyde CAS No. 139605-65-5

4-(Oxiran-2-ylmethyl)piperazine-1-carbaldehyde

Cat. No.: B589777
CAS No.: 139605-65-5
M. Wt: 170.212
InChI Key: OTDYIHDCKPWTDO-UHFFFAOYSA-N
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Description

4-(Oxiran-2-ylmethyl)piperazine-1-carbaldehyde is a chemical compound with the molecular formula C8H14N2O2. It is characterized by the presence of an oxirane (epoxide) ring and a piperazine ring, making it a versatile compound in various chemical reactions and applications .

Scientific Research Applications

4-(Oxiran-2-ylmethyl)piperazine-1-carbaldehyde has a wide range of applications in scientific research:

Future Directions

The presence of a carbonyl group and an oxiranylmethyl group simultaneously in the indole molecule increases its synthetic potential due to the presence of two, nonequivalent reaction centers . This suggests that “4-(Oxiran-2-ylmethyl)piperazine-1-carbaldehyde” and similar compounds could have promising practical uses in the future.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Oxiran-2-ylmethyl)piperazine-1-carbaldehyde typically involves the reaction of piperazine with epichlorohydrin under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the oxirane ring .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Oxiran-2-ylmethyl)piperazine-1-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of 4-(Oxiran-2-ylmethyl)piperazine-1-carbaldehyde involves its interaction with nucleophiles due to the presence of the reactive oxirane ring. This interaction can lead to the formation of covalent bonds with various biological molecules, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Oxiran-2-ylmethyl)piperazine-1-carbaldehyde is unique due to the presence of both the piperazine and oxirane rings, which confer distinct reactivity and versatility in various chemical reactions and applications .

Properties

IUPAC Name

4-(oxiran-2-ylmethyl)piperazine-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2/c11-7-10-3-1-9(2-4-10)5-8-6-12-8/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTDYIHDCKPWTDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2CO2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40656540
Record name 4-[(Oxiran-2-yl)methyl]piperazine-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40656540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139605-65-5
Record name 4-[(Oxiran-2-yl)methyl]piperazine-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40656540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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